Acotiamide hydrochloride
Overview
Description
Acotiamide is a medicine used for the treatment of symptoms such as bloating, nausea, burping, stomach pain and discomfort, early satiety (a feeling of being full after eating a small amount of food and unable to eat a full meal), etc., associated with dyspepsia (indigestion) . It works by increasing the level of a chemical substance that helps in improving gastrointestinal motility (contraction of the smooth muscles of the gastrointestinal tract) and promoting the movement of the food from the stomach into the intestine .
Synthesis Analysis
The synthetic method of Acotiamide hydrochloride hydrate involves several steps . The synthetic route starts with the protection of the hydroxyl at the ortho position of the carboxyl in a compound shown in formula (1) to obtain a compound shown in formula (2). The compound shown in formula (2) is subjected to acylating chlorination to obtain a compound shown in the formula (3). The compound shown in the formula (3) and a compound shown in the formula (4) are subjected to condensation to obtain a compound shown in the formula (5). The compound shown in the formula (5) and a compound shown in the formula (6) are subjected to condensation to obtain a compound shown in the formula (7). The hydroxyl at the second position of a benzene ring of the compound shown in the formula (7) is removed, and then salt forming is carried out to obtain the acotiamide hydrochloride hydrate .
Molecular Structure Analysis
The molecular formula of Acotiamide hydrochloride is C21H30N4O5S.ClH.3H2O . Its molecular weight is 541.06 .
Chemical Reactions Analysis
Acotiamide is a potent, selective, and reversible inhibitor of human and canine stomach-derived acetylcholinesterase (AChE) . It showed no affinity for dopamine D2 or serotonin 5-HT4 receptors but does have activity as a muscarinic antagonist .
Physical And Chemical Properties Analysis
Acotiamide hydrochloride is soluble in DMSO (≥100mg/mL), Ethanol (≥20mg/mL), and H2O (≥5mg/mL) .
Scientific Research Applications
Summary of the Application
Acotiamide is a new prokinetic drug used to treat functional dyspepsia (FD). A sensitive and specific LC–MS-MS method has been developed and validated for the analysis of acotiamide in rat plasma .
Methods of Application or Experimental Procedures
The assay involved a simple protein precipitation (PPT) step with methanol–acetonitrile (50:50, v/v) and a gradient elution using a mobile phase consisting of water containing 0.1% formic acid and methanol containing 0.1% formic acid . The analytes were chromatographed on a reverse-phase Agilent Zorbax XDB C 18 column (2.1 mm × 50 mm, 3.5 μm) with a flow rate of 0.50 mL/min .
Results or Outcomes
The assay was shown to be linear over the range of 0.10–200 ng/mL, with a lower limit of quantification of 0.10 ng/mL . The method was shown to be reproducible and reliable with the inter- and intra-batch accuracy and precision within ±15% . The assay has been successfully used for pharmacokinetic evaluation of acotiamide after intravenous and oral administration of 10 mg/kg acotiamide in rats . The oral absolute bioavailability (F) of acotiamide in rats was estimated to be 38.4 ± 13.5% with an elimination half-life (t1/2) value of 9.11 ± 0.40 h .
2. Application in UV Spectrophotometric Analysis
Summary of the Application
Acotiamide and esomeprazole are co-administrated and prescribed for gastrointestinal disorder diseases. The first UV spectrophotometric methods for the quantitative analysis of acotiamide and esomeprazole in their mixture have been developed .
Methods of Application or Experimental Procedures
The UV absorption spectra of acotiamide and esomeprazole showed severe overlapping. To solve the spectral overlapping and quantify the studied drugs in their mixture, simultaneous equation and ratio difference methods were developed .
Results or Outcomes
The proposed methods succeeded to quantify acotiamide and esomeprazole in the synthetic mixtures and in their pharmaceutical tablets without any interference from each other or from tablet additives . The applied methods demonstrated good linearity in the concentration range of 2–30 µg/mL and 2–20 µg/mL for acotiamide and esomeprazole, respectively, with acceptable accuracy and precision . The methods were found to be sensitive with LOD values of 0.336 µg/mL and 0.332 µg/mL for acotiamide and esomeprazole, respectively, in simultaneous equation method and of 0.410 µg/mL and 0.333 µg/mL for acotiamide and esomeprazole, respectively, in ratio difference method .
3. Application in Treatment of Esophageal Motility Disorders
Summary of the Application
Acotiamide hydrochloride is being studied for its potential use in the treatment of esophageal motility disorders (EMDs). This study is being conducted at five Japanese institutions with experts in the treatment of EMDs .
Results or Outcomes
The results or outcomes of this study are not yet available as the study is ongoing .
4. Application in UV-Spectrophotometric Methods and Dissolution Test Methods
Summary of the Application
Research has been conducted on the development of simple, accurate, and reliable UV-Spectrophotometric methods and dissolution test methods for Acotiamide hydrochloride hydrate .
Methods of Application or Experimental Procedures
The spectrophotometric methods and dissolution test method were performed by subjecting the drug and its formulation to various parameters .
Results or Outcomes
The specific results or outcomes of this study are not detailed in the available resources .
5. Application in Treatment of Functional Dyspepsia
Summary of the Application
Acotiamide is a new prokinetic drug that is used to treat functional dyspepsia (FD). It regulates the upper gastrointestinal motility by facilitating the release of acetylcholine from enteric cholinergic nerve terminals, while also inhibiting peripheral acetylcholinesterase .
Results or Outcomes
The oral absolute bioavailability (F) of acotiamide in rats was estimated to be 38.4 ± 13.5% with an elimination half-life (t1/2) value of 9.11 ± 0.40 h .
6. Application in Quantitative Analysis of Acotiamide and Esomeprazole
Summary of the Application
Acotiamide and esomeprazole are co-administrated and prescribed for gastrointestinal disorder diseases. The first UV spectrophotometric methods for the quantitative analysis of acotiamide and esomeprazole in their mixture have been developed .
Methods of Application or Experimental Procedures
The UV absorption spectra of acotiamide and esomeprazole showed severe overlapping. To solve the spectral overlapping and quantify the studied drugs in their mixture, simultaneous equation and ratio difference methods were developed .
Results or Outcomes
The proposed methods succeeded to quantify acotiamide and esomeprazole in the synthetic mixtures and in their pharmaceutical tablets without any interference from each other or from tablet additives . The applied methods demonstrated good linearity in the concentration range of 2–30 µg/mL and 2–20 µg/mL for acotiamide and esomeprazole, respectively, with acceptable accuracy and precision .
Future Directions
Acotiamide is under global development for the treatment of patients with functional dyspepsia . Phase III trials in this patient population are in preparation in Europe, with phase II trials completed in the USA and Europe . A recent study protocol has been published for an investigator-initiated, multi-center, randomized, double-blind, placebo-controlled phase II trial to evaluate the efficacy and safety of acotiamide in patients with esophagogastric junction outflow obstruction .
properties
IUPAC Name |
N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O5S.ClH/c1-12(2)25(13(3)4)8-7-22-20(28)15-11-31-21(23-15)24-19(27)14-9-17(29-5)18(30-6)10-16(14)26;/h9-13,26H,7-8H2,1-6H3,(H,22,28)(H,23,24,27);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEKQYLTAIVCBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC)C(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31ClN4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30171717 | |
Record name | Acotiamide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30171717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acotiamide hydrochloride | |
CAS RN |
185104-11-4 | |
Record name | Acotiamide hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185104114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acotiamide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30171717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACOTIAMIDE HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/510791NN30 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.